molecular formula C11H12N2O B15363898 1,5,6-Trimethyl-1H-indazole-7-carbaldehyde

1,5,6-Trimethyl-1H-indazole-7-carbaldehyde

Cat. No.: B15363898
M. Wt: 188.23 g/mol
InChI Key: DGRZWKZRXOYBGW-UHFFFAOYSA-N
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Description

1,5,6-Trimethyl-1H-Indazole-7-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.

  • Modern Approaches: Recent advancements include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve higher yields and selectivity.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production methods are commonly employed, where the reaction mixture is prepared, reacted, and then purified to obtain the desired compound.

  • Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 1,5,6-trimethyl-1H-indazole-7-carboxylate.

  • Substitution: Substitution reactions at the indazole ring can introduce different functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and carboxylates.

  • Substitution Products: A variety of functionalized indazoles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Indazole derivatives have shown potential as enzyme inhibitors, making them valuable in studying biological processes.

  • Medicine: The compound and its derivatives are explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Indazoles are used in the development of new materials with unique properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism by which 1,5,6-trimethyl-1H-Indazole-7-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde: Used in multicomponent reactions and as a precursor for biologically active molecules.

  • 1H-Imidazole-2-carboxaldehyde: Known for its antimicrobial and antifungal properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,5,6-trimethylindazole-7-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-7-4-9-5-12-13(3)11(9)10(6-14)8(7)2/h4-6H,1-3H3

InChI Key

DGRZWKZRXOYBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C=O)N(N=C2)C

Origin of Product

United States

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